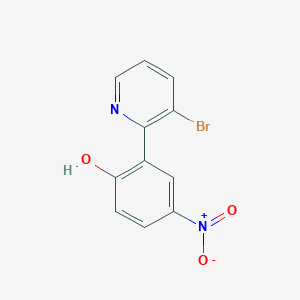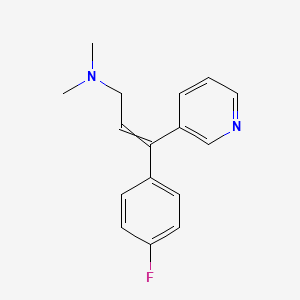
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a fluorophenyl group, a pyridinyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions or responses.
Binding Affinity: The fluorophenyl and pyridinyl groups contribute to the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine: Similar structure but with a single methyl group instead of dimethyl.
3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)prop-2-en-1-amine: Similar structure but with the pyridinyl group at a different position.
Uniqueness
3-(4-Fluorophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the specific positioning of the fluorophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the dimethylamine group also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
79362-57-5 |
|---|---|
Molecular Formula |
C16H17FN2 |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C16H17FN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
LLTMMEINZMCSQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
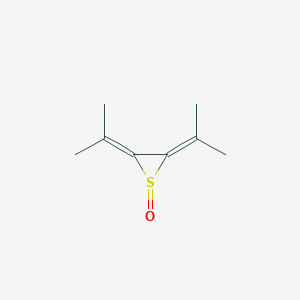

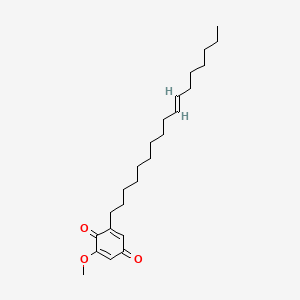

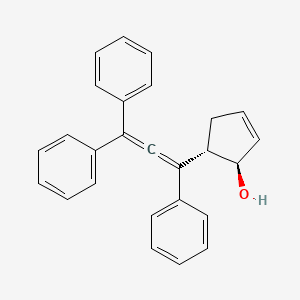
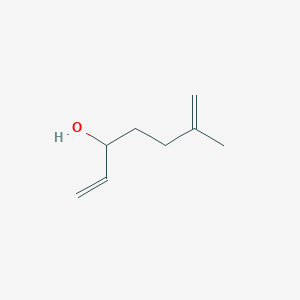
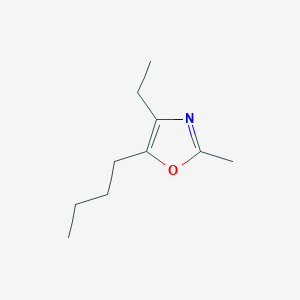
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

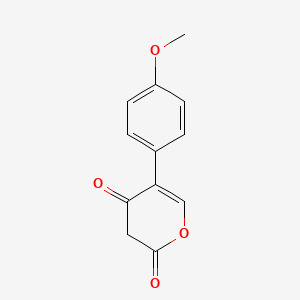
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)

